Potent and Selective Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms
Indoline-5-sulfonamide analogs, sharing the core scaffold with the target compound, demonstrate nanomolar inhibition of the cancer-related carbonic anhydrase isoforms CA IX and CA XII, with KI values reaching 132.8 nM and 41.3 nM, respectively [1]. This activity is directly attributed to the indoline-5-sulfonamide core. In contrast, indole-3-sulfonamide-heteroaryl hybrids, representing an alternative sulfonamide positioning, exhibit a different selectivity profile, often with reduced potency against CA IX and XII and increased off-target inhibition of cytosolic isoforms CA I and CA II [2].
| Evidence Dimension | Enzyme Inhibition (KI) |
|---|---|
| Target Compound Data | KI up to 132.8 nM (CA IX), 41.3 nM (CA XII) for 1-acylated indoline-5-sulfonamide analogs sharing the core scaffold |
| Comparator Or Baseline | Indole-3-sulfonamide-heteroaryl hybrids (6a-y) with varying KI values against CA IX/XII and significant CA I/II inhibition |
| Quantified Difference | The indoline-5-sulfonamide core enables selective, low nanomolar CA IX/XII inhibition, whereas repositioning the sulfonamide to the indole 3-position alters isoform selectivity and potency. |
| Conditions | In vitro stopped-flow CO2 hydration assay using recombinant human CA isoforms (hCA IX, hCA XII) |
Why This Matters
For procurement decisions, the specific indoline-5-sulfonamide scaffold is validated for selective targeting of tumor-associated CA isoforms, a feature not guaranteed by other sulfonamide-containing heterocycles.
- [1] Krymov SK, Scherbakov AM, Dezhenkova LG, et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. 2022;15(12):1453. doi:10.3390/ph15121453. View Source
- [2] Swain B, Angeli A, Singh P, Supuran CT. Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anticancer Agents Med Chem. 2021;21(9):1179-1191. doi:10.2174/1871520620666201002111902. View Source
